(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone serves as a precursor for various natural products, including:
(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone finds use in the synthesis of several drug candidates:
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a chiral compound with the molecular formula CHO and a molecular weight of 116.12 g/mol. It is characterized by a dihydrofuran ring with a hydroxymethyl group at the 5-position, which contributes to its unique chemical properties and biological activities. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its structural features that allow for various functional modifications .
(S)-(+)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is classified as:
These reactions are significant for creating derivatives that may exhibit enhanced biological or chemical properties.
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one has demonstrated various biological activities, including:
The synthesis of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one typically involves the following methods:
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one has several notable applications:
Interaction studies involving (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one have focused on its potential interactions with various biological targets. Preliminary findings suggest that it may interact with enzymes involved in oxidative stress pathways and cellular signaling mechanisms. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-(Hydroxymethyl)furfural | Furfural structure with hydroxymethyl | Precursor for (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one |
2(3H)-Furanone | Furan ring with carbonyl functionality | Lacks hydroxymethyl group; different reactivity |
5-Methyl-2(3H)-furanone | Methyl substitution on furan ring | Provides different steric properties |
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is unique due to its specific stereochemistry and functional groups that confer distinct biological activities compared to these similar compounds. Its hydroxymethyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry contexts.
Irritant